Cha Substitution in Aβ-(1-40) Peptides Significantly Inhibits Amyloid Fibril Formation Relative to Phe-Containing Wild-Type
In Aβ-(1-40) peptides, substituting phenylalanine residues with cyclohexylalanine (Cha) significantly inhibited fibril formation. Each Cha substitution at Phe4, Phe19, or Phe20 individually reduced fibril formation compared to wild-type Aβ, and the triple-Cha analog (Cha4,19,20) effectively retarded fibrillation of wild-type Aβ when co-incubated [1].
| Evidence Dimension | Amyloid fibril formation inhibition (fibrillation extent) |
|---|---|
| Target Compound Data | Each Cha substitution significantly inhibited fibril formation; triple-Cha analog effectively retarded wild-type Aβ fibrillation |
| Comparator Or Baseline | Wild-type Aβ-(1-40) containing Phe at positions 4, 19, and 20 |
| Quantified Difference | Significant inhibition (qualitative assessment via fibril formation assays); no numerical quantification provided in abstract |
| Conditions | Aβ-(1-40) peptide aggregation assays in aqueous solution and GM1-containing membranes |
Why This Matters
Demonstrates that Cha-containing peptides derived from Z-Cha-OH.DCHA enable functional interrogation of aromatic π-π interactions in amyloidogenesis, a capability unavailable with standard Phe building blocks.
- [1] Genji M, Yano Y, Hoshino M, Matsuzaki K. Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide. Chemical and Pharmaceutical Bulletin. 2017;65(7):668-673. View Source
